4-Bromomethcathinone

Beschreibung

Contextualization within the Synthetic Cathinone (B1664624) Landscape

4-Bromomethcathinone (4-BMC), also known as brephedrone, is a synthetic compound belonging to the cathinone class. evitachem.comwikipedia.org Synthetic cathinones are human-made stimulants chemically related to cathinone, a naturally occurring psychoactive substance found in the khat plant (Catha edulis). www.gov.uknih.gov The use of synthetic cathinones rose sharply in the mid to late 2000s as they were often marketed as legal alternatives to illicit drugs like cocaine and amphetamines. www.gov.uk These substances are structurally similar to amphetamine, with cathinone being its β-keto analogue. www.gov.uk The landscape of synthetic cathinones is vast and continually evolving, with clandestine chemists creating new analogs by modifying the chemical structure to evade legal restrictions. acs.org

Synthetic cathinones, including 4-BMC, are part of a larger group of new psychoactive substances (NPSs) that have significantly altered the drug scene. researchgate.net These substances are often produced to mimic the effects of controlled drugs. researchgate.net The number of identified synthetic cathinones is extensive, with over 164 reported by the end of 2022. oup.com Halogenated cathinones, a subgroup that includes 4-BMC, are noted for their neurotoxic and cytotoxic properties. wikipedia.org The introduction of a bromine atom at the para position of the phenyl ring distinguishes 4-BMC from other cathinones like mephedrone (B570743) (4-methylmethcathinone). evitachem.comcymitquimica.com

Nomenclature and Structural Classifications of this compound

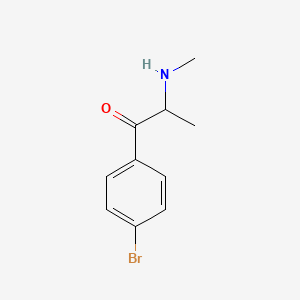

This compound is known by several synonyms, including 4-BMC and brephedrone. wikipedia.orgcaymanchem.comswgdrug.org Its formal chemical name is 1-(4-bromophenyl)-2-(methylamino)-1-propanone. wikipedia.orgswgdrug.orgnih.gov The compound is often available for research purposes as a hydrochloride salt, with the chemical name 1-(4-bromophenyl)-2-(methylamino)-1-propanone monohydrochloride. caymanchem.com

Structurally, 4-BMC is classified as a synthetic cathinone, which places it within the broader phenethylamine (B48288) and amphetamine chemical classes. evitachem.comwikipedia.org The core of its structure is the methcathinone (B1676376) scaffold, which is a β-ketoamphetamine. The defining feature of 4-BMC is the substitution of a bromine atom at the para (4-position) of the phenyl ring. evitachem.comcymitquimica.com

Below is a table summarizing the nomenclature and key identifiers for this compound.

| Identifier | Value |

| Common Name | This compound |

| Synonyms | 4-BMC, Brephedrone |

| IUPAC Name | 1-(4-bromophenyl)-2-(methylamino)propan-1-one |

| CAS Number | 486459-03-4 (base), 135333-27-6 (hydrochloride) |

| Molecular Formula | C₁₀H₁₂BrNO (base), C₁₀H₁₃BrClNO (hydrochloride) |

| Molar Mass | 242.116 g/mol (base), 278.57 g/mol (hydrochloride) |

Data sourced from multiple references. wikipedia.orgswgdrug.orgnih.gov

Historical and Current Research Significance of this compound

The research significance of this compound lies primarily in the fields of forensic chemistry, toxicology, and pharmacology. evitachem.com It is not a naturally occurring substance and is synthesized in laboratory settings. evitachem.com As a certified reference material, 4-BMC is crucial for the analytical identification of synthetic cathinones in seized materials, aiding law enforcement investigations. evitachem.combertin-bioreagent.com In toxicology, it is used to analyze biological samples for the presence of synthetic drugs, contributing to public health assessments.

Pharmacological research has investigated 4-BMC for its psychoactive properties and mechanism of action. evitachem.com Studies have shown that it acts as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor. evitachem.comwikipedia.org This mechanism of action makes its properties more akin to an antidepressant than a typical stimulant. evitachem.comwikipedia.org Research has indicated that bromine substitution at the 4-position of the methcathinone ring enhances its potency at serotonin uptake transporters. wikipedia.org

The compound has been detected in capsules seized by law enforcement, highlighting its relevance in the study of new psychoactive substances. evitachem.comcaymanchem.combertin-bioreagent.com In vivo studies in rats have shown that halogenated derivatives of methcathinone, including 4-BMC, modulate dopamine (B1211576) levels in the brain. researchgate.net Recent research has also focused on identifying the human metabolites of 4-BMC to better document its consumption in clinical and forensic casework. nih.gov This is essential for understanding its pharmaco-toxicological profile. researchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

486459-03-4 |

|---|---|

Molekularformel |

C10H12BrNO |

Molekulargewicht |

242.11 g/mol |

IUPAC-Name |

1-(4-bromophenyl)-2-(methylamino)propan-1-one |

InChI |

InChI=1S/C10H12BrNO/c1-7(12-2)10(13)8-3-5-9(11)6-4-8/h3-7,12H,1-2H3 |

InChI-Schlüssel |

OOJXMFNDUXHDOV-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)C1=CC=C(C=C1)Br)NC |

Herkunft des Produkts |

United States |

Chemical Synthesis and Advanced Synthetic Methodologies of 4 Bromomethcathinone

Established Synthetic Pathways for 4-Bromomethcathinone

The primary synthetic routes for this compound and other synthetic cathinones typically begin with a suitable aryl ketone precursor. csic.esacs.org A common and established pathway involves a multi-step process starting from a substituted propiophenone (B1677668).

One general method involves the α-bromination of a propiophenone derivative. acs.org This process starts with a Friedel-Crafts acylation to produce the necessary ketone, which is then brominated at the alpha position relative to the carbonyl group. acs.org The resulting α-bromoketone is a key intermediate. This intermediate is then subjected to a nucleophilic substitution reaction with methylamine (B109427) to introduce the amino group, yielding the final cathinone (B1664624) structure, which is typically isolated as a hydrochloride salt. acs.orgresearchgate.net

A more direct approach involves the bromination of methcathinone (B1676376) at the para-position of the phenyl ring. evitachem.com This electrophilic aromatic substitution requires controlled conditions to ensure the bromine atom is added to the correct position. The synthesis generally occurs in an organic solvent like dichloromethane (B109758) or chloroform (B151607) at low temperatures to control the reaction rate and reduce the formation of side products. evitachem.com

Another alternative synthetic strategy is the Neber rearrangement. csic.es This method starts with an oxime derived from a 1-phenyl-1-propanone. The oxime reacts with a base to form a 2H-azirine intermediate, which is then hydrolyzed with an aqueous acid to produce the α-aminoketone, which is the core structure of cathinone. csic.es

Table 1: Overview of Synthetic Pathways for this compound

| Synthetic Pathway | Starting Material | Key Intermediates | Key Reactions | Reference |

| From Propiophenone Derivative | 4-Bromopropiophenone | α-bromo-4-bromopropiophenone | α-Bromination, Nucleophilic substitution (Amination) | acs.org |

| From Methcathinone | Methcathinone | N/A | Electrophilic Aromatic Substitution (Bromination) | evitachem.com |

| Friedel-Crafts Acylation Route | Bromobenzene | 4-Bromopropiophenone | Friedel-Crafts Acylation, α-Bromination, Amination | acs.org |

| Neber Rearrangement | 1-(4-bromophenyl)-1-propanone oxime | 2H-azirine intermediate | Oximation, Rearrangement, Hydrolysis | csic.es |

Strategies for Mitigating Bromine Displacement Side Products in this compound Synthesis

A significant challenge in the synthesis of this compound is the potential for side reactions, particularly the displacement of the bromine atom on the phenyl ring. evitachem.com The carbon-bromine bond is susceptible to nucleophilic substitution, which can lead to the formation of impurities that are often difficult to separate from the final product. evitachem.comgoogle.com

Several strategies are employed to minimize these undesirable side products:

Solvent Choice: The use of anhydrous (water-free) aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), is recommended over protic solvents like water or alcohols. Protic solvents can participate in solvolysis reactions, leading to the displacement of the bromine atom.

Controlled Conditions: Maintaining low reaction temperatures during the bromination and subsequent amination steps is crucial to minimize side reactions. evitachem.com

Reaction Monitoring: Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction. This allows for the reaction to be stopped at the optimal time, preventing the formation of excess byproducts.

Purification Techniques: After the synthesis, purification is critical. Recrystallization from specific solvent mixtures, such as ethanol/ether, is an effective method for isolating the pure hydrochloride salt of this compound and removing impurities. A patent for a related compound highlights the issue of dibromide formation and the difficulty in its removal, emphasizing the need for controlled reaction and purification steps. google.com

Table 2: Mitigation Strategies for Side Products in 4-BMC Synthesis

| Strategy | Description | Purpose | Reference |

| Use of Anhydrous Solvents | Employing solvents like acetonitrile or DMF. | Prevents protic solvent participation in nucleophilic substitution of bromine. | |

| Temperature Control | Conducting reactions at low temperatures. | Reduces the rate of unwanted side reactions. | evitachem.com |

| Reaction Monitoring (TLC) | Tracking the consumption of reactants and formation of products. | Allows for timely quenching of the reaction to maximize yield and purity. | |

| Recrystallization | Purifying the crude product from a suitable solvent system (e.g., ethanol/ether). | Isolates the desired product from soluble impurities and side products. | |

| pH Adjustment | Neutralizing the reaction mixture carefully during workup. | Can help precipitate the desired product while leaving some impurities in solution. | google.com |

Chiral Synthesis and Enantioseparation Techniques for this compound Enantiomers

This compound possesses a chiral center at the alpha-carbon, meaning it exists as a pair of enantiomers (R- and S-isomers). wikipedia.orgsciforum.net Since enantiomers can exhibit different pharmacological and toxicological profiles, methods for their separation or selective synthesis are of significant interest in medicinal chemistry and toxicology. sciforum.netoup.com

Chiral Synthesis: Enantioselective synthesis aims to produce a single, desired enantiomer. csic.es For cathinones, this can be achieved by using a chiral starting material. One established method involves starting with an enantiomerically pure amino acid, such as (S)-alanine. csic.esmdpi.com The amino acid undergoes a series of reactions, including N-acetylation and Friedel-Crafts acylation, to build the cathinone backbone while retaining the stereochemistry of the initial chiral center. csic.esmdpi.com Another approach is the resolution of a racemic precursor, such as norephedrine, using a chiral resolving agent. The separated diastereomers can then be chemically converted to the desired cathinone enantiomer. csic.esnih.gov

Enantioseparation Techniques: When synthesis results in a racemic mixture (an equal mix of both enantiomers), separation techniques are required to isolate the individual enantiomers. sciforum.net

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for enantioseparation. oup.comresearchgate.net It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus separate. oup.com Polysaccharide-based CSPs have proven to be particularly effective for resolving synthetic cathinone enantiomers. oup.com

Gas Chromatography (GC): Indirect chiral separation by GC is also common. researchgate.netnih.gov This method involves derivatizing the racemic cathinone with an enantiomerically pure chiral derivatizing agent, such as (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC). nih.gov This reaction converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral GC column. nih.gov

Capillary Electrophoresis (CE): CE is another powerful technique for chiral separations. mdpi.comscispace.com The separation is achieved by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte. mdpi.comscispace.com The differential interaction of each enantiomer with the chiral selector results in different migration times, enabling their separation. mdpi.com

Table 3: Enantioseparation Methods for Cathinone Derivatives

| Technique | Method | Principle | Application Example | Reference |

| HPLC | Direct Separation | Use of a Chiral Stationary Phase (CSP), often polysaccharide-based, to create transient diastereomeric complexes with differing stabilities. | Resolution of various synthetic cathinones, including 4-BMC. | oup.com |

| GC-MS | Indirect Separation | Derivatization with a Chiral Derivatizing Agent (e.g., L-TPC) to form diastereomers, followed by separation on an achiral column. | Enantioseparation of 36 synthetic cathinones, including 4-BMC. | nih.gov |

| Capillary Electrophoresis (CE) | Direct Separation | Addition of a Chiral Selector (e.g., cyclodextrins) to the buffer to form transient, separable diastereomeric complexes. | Enantioselective separation of six synthetic cathinones. | mdpi.com |

| Supercritical Fluid Chromatography (SFC) | Direct Separation | Utilizes CSPs with a supercritical fluid as the mobile phase, often providing faster separations than HPLC. | An effective technique for rapid enantiomer separation. | nih.gov |

Computational and Theoretical Studies on 4 Bromomethcathinone

Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

Structure-Activity Relationship (SAR) studies investigate how a molecule's chemical structure influences its biological activity. researchgate.net For synthetic cathinones, key structural features that impact their action as either releasing agents or reuptake inhibitors at monoamine transporters include the nature of the terminal amine, the size of the alpha (α) substituent, stereochemistry, and the presence and position of aromatic substituents. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models take this a step further by attempting to create a mathematical relationship between chemical structure and biological activity.

The substitution on the aromatic ring of the cathinone (B1664624) scaffold is a critical determinant of pharmacological activity and selectivity. www.gov.uk The introduction of halogen atoms to the phenyl ring is a common modification that can significantly alter a compound's binding affinity for monoamine transporters. acs.org

For 4-bromomethcathinone, the key modification is the bromine atom at the para- (4-) position of the phenyl ring. Research into para-substituted methcathinone (B1676376) analogs has shown that the steric bulk of the substituent plays a vital role in determining selectivity between the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). acs.org Larger substituents at this position tend to shift the selectivity toward SERT. researchgate.netacs.org Specifically, the 4-bromo group, along with 4-methyl and 4-ethyl groups, results in enhanced serotonergic properties when compared to a 4-fluoro group or the unsubstituted parent compound, methcathinone. researchgate.net

Studies comparing this compound to other cathinones demonstrate this shift in selectivity. While methcathinone is a potent dopamine-releasing agent with over 300-fold selectivity for DAT over SERT, the addition of a 4-bromo substituent in 4-BMC enhances its potency at SERT. nih.govwikipedia.org One study noted that this compound was inactive as a locomotor stimulant in rats at doses where methcathinone was active, which may be related to its altered transporter profile. nih.gov QSAR analysis has correlated the Taft steric parameter (Es) of the 4-position substituent with DAT versus SERT selectivity. nih.gov This suggests that the size of the bromine atom is a key factor in its preference for SERT, leading to a pharmacological profile more akin to an antidepressant than a typical psychostimulant. nih.govwikipedia.org

Table 1: Comparison of Transporter Activity for this compound and Related Compounds This table is interactive. You can sort the data by clicking on the column headers.

| Compound | 4-Position Substituent | DAT (EC50, nM) | SERT (EC50, nM) | DAT/SERT Selectivity Ratio |

|---|---|---|---|---|

| Methcathinone | -H | 30.8 | >10,000 | >325 |

| Mephedrone (B570743) (4-MMC) | -CH3 | 49.1 | 118 | 2.41 |

| This compound (4-BMC) | -Br | 59.4 | 60 | 1.01 |

| 4-Trifluoromethylmethcathinone | -CF3 | 2,700 | 190 | 0.07 |

Data sourced from Bonano et al., 2015, as cited in nih.gov. EC50 values represent the concentration required to elicit 50% of the maximal release.

The core structure of this compound includes a methyl group on the terminal amine (N-methylation) and a methyl group at the alpha-carbon, adjacent to the ketone. These features are common to many synthetic cathinones and their influence is well-documented in general SAR studies. nih.govwww.gov.uk

N-monomethylation, as seen in methcathinone and by extension this compound, is a crucial feature. nih.gov Early SAR studies on cathinone established that this modification results in a potent central stimulant. nih.gov General SAR principles for cathinones indicate that small alkyl groups, such as the methyl group found on the nitrogen of 4-BMC, favor monoamine-releasing activity. www.gov.uk In contrast, bulkier groups on the amine tend to shift the compound's mechanism towards reuptake inhibition. www.gov.uk

The alpha-substituent also plays a major role. nih.gov The alpha-methyl group in 4-BMC is structurally analogous to that in amphetamine and is critical for its activity. www.gov.uk Cathinones with small alpha-side chains, like the methyl group, tend to act as monoamine releasers. www.gov.uk Modifications to this position can drastically alter potency and mechanism. For example, removing the alpha-methyl group entirely diminishes stimulant properties, while elongating the alkyl chain (e.g., to ethyl or propyl) can shift the compound towards being a reuptake inhibitor, particularly when the terminal amine is part of a pyrrolidine (B122466) ring. nih.gov

Like many cathinones, this compound possesses a chiral center at the alpha-carbon, meaning it exists as two non-superimposable mirror images called enantiomers: (R)-4-bromomethcathinone and (S)-4-bromomethcathinone. nih.govnih.gov In a chiral biological environment, these enantiomers can exhibit different pharmacological and metabolic profiles. nih.govwashington.edu

For cathinones in general, the S(-)-isomer is typically more potent than the R(+)-enantiomer. nih.gov Studies on methcathinone confirmed that the S(-)-enantiomer is the more potent central stimulant and dopamine-releasing agent. nih.gov This stereoselectivity often extends to substituted cathinones. Research has shown that for para-substituted cathinones, the S-enantiomers are generally several-fold more potent than the corresponding R-enantiomers as releasers at the serotonin transporter (SERT). researchgate.net

Therefore, it is highly probable that (S)-4-bromomethcathinone is more pharmacologically active than its (R)-counterpart, particularly in its interaction with SERT. The differential binding and activity of the two enantiomers would be an example of stereoselectivity, where both isomers may be active but one is significantly more potent than the other. washington.edu This difference in three-dimensional shape is crucial, as biological targets like transporters and receptors are themselves chiral and will interact differently with each enantiomer. nih.gov

Role of Terminal Amine and Alpha-Substituent Modifications

Molecular Modeling and Docking Simulations of this compound

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, binds to the active site of a target protein (receptor). researchgate.netasianjpr.com These simulations provide insights into the binding orientation, affinity, and specific molecular interactions that stabilize the ligand-receptor complex. asianjpr.com

Molecular docking studies have been performed to investigate the interaction of cathinone derivatives, including this compound, with the serotonin 5-HT2A receptor (5-HT2AR). mdpi.com In one such study, 4-BMC was identified as an inverse agonist/function antagonist (IA/FA) at this receptor. mdpi.com The docking simulations aimed to model the bioactive conformations of various cathinones to build structure-based 3-D QSAR models. mdpi.com These models help in understanding the pharmacodynamic profiles of these substances at the receptor level, which is crucial for elucidating their psychedelic or hallucinogenic effects. mdpi.com

The general process of molecular docking involves preparing the 3D structures of both the ligand (4-BMC) and the receptor (e.g., 5-HT2AR). asianjpr.com An algorithm then samples numerous possible orientations of the ligand within the receptor's binding pocket and scores them based on factors like intermolecular energies and geometric complementarity. asianjpr.com To improve the accuracy of these predictions, molecular dynamics (MD) simulations can be employed. nih.gov MD simulations introduce flexibility to the protein structure, providing a more realistic representation of the dynamic biological environment and potentially revealing more favorable binding poses than rigid docking alone. nih.gov

Application of Quantum Mechanical (QM) Calculations in this compound Research

Quantum mechanical (QM) calculations offer a highly detailed, electron-level understanding of a molecule's properties. researchgate.net These methods are used to study the electronic structure, conformational energies, and reactivity of compounds like this compound.

In research on related synthetic cathinones, QM methods such as Density Functional Theory (DFT) have been successfully used to reproduce experimental spectral data and to predict physicochemical parameters for both known and new compounds. mdpi.com For instance, QM models have been employed to perform conformational analysis of mephedrone (4-methylmethcathinone), a close structural analog of 4-BMC. researchgate.net Such studies help identify low-energy conformers (stable 3D shapes) and the energy barriers between them, providing insight into the molecule's flexibility and the shapes it is likely to adopt when interacting with a biological target. researchgate.net

The application of QM calculations, often in conjunction with circular dichroism spectroscopy, has also been used to investigate the absolute stereochemistry of cathinone derivatives. researchgate.net By calculating the theoretical properties of each enantiomer, researchers can match them to experimental data to definitively assign the (R) and (S) configurations. researchgate.net For this compound, QM calculations can elucidate how the electron-withdrawing nature of the bromine atom influences the electron distribution across the molecule, which in turn affects its binding properties and reactivity.

Neuropharmacological Characterization of 4 Bromomethcathinone

Monoamine Transporter Interactions: Reuptake Inhibition and Neurotransmitter Release Mechanisms

4-Bromomethcathinone (4-BMC), also known as brephedrone, is a synthetic cathinone (B1664624) that interacts with monoamine transporters, which are responsible for regulating the levels of key neurotransmitters in the brain. ontosight.aiwww.gov.uk Its mechanism of action involves both the inhibition of neurotransmitter reuptake and the promotion of their release. nih.gov

Studies have shown that 4-BMC acts as a reuptake inhibitor for serotonin (B10506) and norepinephrine (B1679862). iiab.mewikipedia.org This means it blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an accumulation of these neurotransmitters in the synaptic cleft. Additionally, at certain concentrations, 4-BMC can induce the release of neurotransmitters through SERT and NET, indicating a dual mechanism of action. nih.gov The interaction of 4-BMC with the dopamine (B1211576) transporter (DAT) is comparatively less potent. mdpi.com

The substitution of a bromine atom at the para-position of the phenyl ring in the methcathinone (B1676376) structure significantly influences its activity, particularly enhancing its potency at the serotonin transporter. iiab.mewikipedia.org This halogenation is a key factor in its pharmacological profile. ontosight.ai

Dopamine Transporter (DAT) Dynamics

This compound's interaction with the dopamine transporter (DAT) is characterized by weaker inhibition compared to its effects on serotonin and norepinephrine transporters. mdpi.com While it does inhibit dopamine reuptake to some extent, its potency at DAT is considerably lower. mdpi.com Research indicates that para-substituted methcathinone analogs generally show decreased potency at DAT. nih.gov

In vivo studies in rats have demonstrated that 4-BMC can increase extracellular dopamine levels in the nucleus accumbens, a key brain region involved in reward and motivation. nih.govresearchgate.net However, these effects are less pronounced compared to other synthetic cathinones. researchgate.net Some research suggests that 4-BMC acts as a substrate at DAT, meaning it is transported into the presynaptic neuron, which can lead to dopamine release. nih.gov However, other studies have found it to be a less effective releasing agent at DAT compared to other transporters. nih.gov

Norepinephrine Transporter (NET) Dynamics

This compound demonstrates significant activity at the norepinephrine transporter (NET), acting as both a reuptake inhibitor and a releasing agent. iiab.me It binds to NET, preventing the reabsorption of norepinephrine and thereby increasing its concentration in the synapse. Studies have confirmed its inhibitory effect on NET function. wikipedia.org

Serotonin Transporter (SERT) Dynamics

The most prominent interaction of this compound is with the serotonin transporter (SERT). iiab.memdpi.com The presence of a bromine atom at the para-position of the phenyl ring significantly enhances its potency as a SERT inhibitor. iiab.mewikipedia.org This makes it a more effective blocker of serotonin reuptake compared to many other cathinone derivatives. mdpi.com

In addition to potent reuptake inhibition, 4-BMC also functions as a serotonin releasing agent. nih.govmdpi.com This means it can enter the presynaptic neuron via SERT and trigger the release of stored serotonin. This dual mechanism of potent reuptake inhibition and release at SERT is a defining characteristic of 4-BMC's pharmacology, contributing to its distinct effects. Halogenated synthetic cathinones, including 4-BMC, are noted for their higher potencies as serotonin transporter inhibitors. europeanreview.org

Differential Potency at DAT, NET, and SERT

This compound exhibits a distinct pattern of potency across the three major monoamine transporters, with a clear preference for the serotonin and norepinephrine transporters over the dopamine transporter. mdpi.com Research consistently shows that 4-BMC is a potent inhibitor of both SERT and NET, while its inhibitory activity at DAT is significantly weaker. mdpi.comnih.govcapes.gov.br

This differential potency results in a pharmacological profile that is more serotonergic and noradrenergic in nature. nih.govcapes.gov.br The DAT:SERT ratio, a measure of selectivity, is lower for 4-BMC compared to many other stimulants, indicating a stronger relative effect on serotonin transport. nih.govcapes.gov.br Specifically, the addition of a 4-bromo group to the methcathinone structure enhances its serotonergic properties. nih.govcapes.gov.br

The following table summarizes the inhibitory potency of this compound at the three monoamine transporters based on available research data.

| Transporter | IC50 (nM) |

| DAT | ~2000 |

| NET | ~158 |

| SERT | ~59.4 |

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. The data presented are approximate and based on available literature.

Receptor Binding Profiling

Beyond its primary action on monoamine transporters, this compound also interacts with certain neurotransmitter receptors, although generally with lower affinity. nih.gov

5-HT2A Receptor Ligand Interactions

Research indicates that this compound exhibits affinity for the 5-HT2A receptor. mdpi.comnih.govcapes.gov.br Studies have shown that several para-substituted cathinones, including 4-BMC, bind to 5-HT2A receptors with an affinity that is comparable to or even higher than that of MDMA. mdpi.com However, it is important to note that binding affinity does not necessarily translate to functional activation of the receptor. nih.govcapes.gov.br

While some synthetic cathinones are activators of the 5-HT2A receptor, suggesting potential hallucinogenic effects, the functional activity of 4-BMC at this receptor is not as well-defined. mdpi.com One study noted that most para-substituted amphetamines, a class that includes 4-BMC, showed affinity for the 5-HT2A receptor but did not cause significant activation of the 5-HT2B receptor. nih.govcapes.gov.br Further research is needed to fully characterize the nature of 4-BMC's interaction with the 5-HT2A receptor and its functional consequences.

Adrenergic Receptor Affinity (e.g., α1A, α2A)

Research into the neuropharmacology of synthetic cathinones has included investigations into their affinity for various receptor systems beyond the primary monoamine transporters. Studies have shown that this compound (4-BMC), along with other synthetic cathinones, exhibits a weak binding affinity for α1A- and α2A-adrenergic receptors. mdpi.comup.ac.za The interaction with these receptors is considerably lower than the compound's primary action at the norepinephrine, dopamine, and serotonin transporters.

In comprehensive in vitro screening, the binding affinity of this compound at these adrenergic receptor subtypes was determined to be in the micromolar range, indicating a low potency at these sites. up.ac.za Specifically, the binding affinity (Ki) was found to be greater than 10 μM for both α1A and α2A receptors. up.ac.za This suggests that at concentrations where this compound significantly affects monoamine transporters, its direct interaction with α1A and α2A adrenergic receptors is likely minimal. This weak affinity is a feature shared by several other para-substituted cathinones. mdpi.com

Table 1: Adrenergic Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| α1A-Adrenergic | >10,000 nM (>10 µM) up.ac.za |

In Vitro Pharmacological Characterization Methodologies

The in vitro pharmacological profile of this compound has been primarily characterized through assays that assess its interaction with monoamine transporters. mdpi.comnih.gov These methodologies are crucial for understanding the compound's mechanism of action at a molecular level.

A principal method involves the use of human embryonic kidney 293 (HEK 293) cells that are stably transfected to express the human transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT). researchgate.netcapes.gov.brcore.ac.uk In these cell lines, the potency of this compound to inhibit the reuptake of radiolabeled monoamines (like [3H]norepinephrine, [3H]dopamine, or [3H]serotonin) is measured. nih.govresearchgate.net This allows for the determination of the compound's IC50 values (the concentration required to inhibit 50% of transporter activity), providing a quantitative measure of its inhibitory potency at each transporter. nih.gov

In addition to uptake inhibition assays, studies also investigate the ability of this compound to induce transporter-mediated release of neurotransmitters. nih.gov These experiments often use preloaded rat brain synaptosomes or the transfected HEK 293 cells. nih.govshulginresearch.net The amount of released radiolabeled neurotransmitter is quantified after exposure to the compound, which helps to classify it as a transporter substrate (releaser) or merely a blocker (reuptake inhibitor). nih.gov Research indicates that at a concentration of 100 μM, this compound induces release via NET, DAT, and SERT. nih.gov

Receptor binding assays are employed to determine affinities for various receptors, including the adrenergic receptors mentioned previously. mdpi.com These assays typically use cell membrane preparations that express the target receptor. core.ac.ukresearchgate.net The ability of this compound to displace a specific radioligand from the receptor is measured. mdpi.com For instance, to determine affinity at α1 and α2 adrenergic receptors, radioligands such as [3H]prazosin and [3H]rauwolscine are used, respectively. mdpi.com

In Vivo Neurochemical Effects via Microdialysis Studies

In vivo microdialysis is a key technique used to study the effects of psychoactive substances on extracellular neurotransmitter levels directly within the brains of living animals. researchgate.netnih.gov Studies utilizing this methodology have provided crucial insights into the neurochemical effects of this compound.

Research in rats has demonstrated that intraperitoneal administration of this compound leads to significant increases in the extracellular concentrations of both dopamine (DA) and serotonin (5-HT) in the nucleus accumbens (NAc). nih.govresearchgate.net The nucleus accumbens is a brain region critically involved in the processing of reward and reinforcement. The ability of 4-BMC to elevate these key monoamines in this area is consistent with its in vitro profile as an inhibitor and releaser at the dopamine and serotonin transporters. nih.govnih.gov

A study comparing a series of para-substituted methcathinone analogs found that this compound was among those that altered both NAc dopamine and serotonin levels. nih.govresearchgate.net The in vivo neurochemical selectivity of these compounds (the relative effect on dopamine versus serotonin) was found to correlate with the molecular volume of the substituent at the para position of the phenyl ring. nih.govresearchgate.net These findings underscore the role of molecular structure in determining the in vivo neurochemical effects of methcathinone analogs. researchgate.net

Table 2: Summary of In Vivo Neurochemical Effects of this compound via Microdialysis

| Brain Region | Neurotransmitter | Effect |

|---|---|---|

| Nucleus Accumbens | Dopamine (DA) | Increased extracellular levels nih.govresearchgate.net |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound (4-BMC, Brephedrone) |

| Dopamine (DA) |

| Serotonin (5-HT) |

| Norepinephrine (NE) |

| Methcathinone (MCAT) |

| [3H]prazosin |

Metabolic Transformations and Pharmacokinetics of 4 Bromomethcathinone

Identification of Phase I and Phase II Metabolites

Studies utilizing human hepatocytes have successfully identified multiple metabolites of 4-BMC. nih.gov In one significant study, ten distinct metabolites were characterized, arising from various Phase I and Phase II metabolic reactions. researchgate.net

Phase I metabolism of 4-BMC primarily involves modifications to the core structure through reactions such as ketoreduction and N-demethylation. nih.gov Ketoreduction transforms the beta-keto group into a secondary alcohol, while N-demethylation removes the methyl group from the nitrogen atom. Other observed Phase I reactions for similar cathinones include hydroxylation of the aromatic ring and the alkyl side chain. mdpi.comnih.gov

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For 4-BMC and related cathinones, glucuronidation is a key Phase II pathway, where glucuronic acid is attached to hydroxyl groups formed during Phase I. nih.govnih.gov Interestingly, some major metabolites of related cathinones have been identified as glucuronide conjugates, which were only detectable in negative ionization mode mass spectrometry. nih.gov

In Vitro Metabolic Profiling Using Human Hepatocytes and Liver Microsomes

The use of in vitro models, such as human hepatocytes and human liver microsomes (HLM), is standard for predicting in vivo metabolism. researchgate.net For 4-BMC, incubations with human hepatocytes have been instrumental in elucidating its metabolic pathways. nih.govresearchgate.net This model allows for the observation of both Phase I and Phase II metabolic reactions in a controlled environment that closely mimics the human liver. uni-saarland.de

In a comprehensive study, 4-BMC was incubated with human hepatocytes, and the resulting mixture was analyzed using liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS). nih.gov This led to the identification of ten metabolites. researchgate.net The metabolic transformations observed were similar to those of other halogenated cathinones like 3-chloromethcathinone (B1649792) (3-CMC) and 4-chloromethcathinone (4-CMC), with ketoreduction and N-demethylation being the predominant reactions. nih.gov

While specific studies on 4-BMC in HLM are not as detailed in the available literature, research on its positional isomer, 3-bromomethcathinone (3-BMC), in HLM has identified metabolites formed through N-demethylation, keto-reduction, and aromatic hydroxylation. nih.gov Given the structural similarity, a comparable metabolic profile would be expected for 4-BMC in HLM systems. Such in vitro systems are crucial for generating metabolite standards and understanding potential drug-drug interactions. researchgate.netuni-saarland.de

Enzymatic Contributions to 4-Bromomethcathinone Metabolism

The biotransformation of synthetic cathinones is primarily mediated by the cytochrome P450 (CYP) enzyme system. researchgate.net Studies on the positional isomer 3-BMC have provided specific insights into the enzymes involved. For the N-demethylation of 3-BMC, CYP2B6 was identified as the most relevant enzyme following in vitro-in vivo extrapolation. nih.gov Other CYP enzymes, including CYP2C19 and CYP2D6, are also known to be involved in the metabolism of various synthetic cathinones. researchgate.net

The main metabolic pathways for 3-BMC, which are likely shared with 4-BMC, include N-demethylation and reduction of the keto group. nih.gov While the specific reductases responsible for the keto reduction of 4-BMC have not been detailed, this is a common pathway for beta-keto amphetamines. mdpi.com The contribution of specific CYP isoenzymes is a critical factor, as genetic variations in these enzymes could lead to differences in metabolic profiles among individuals. nih.gov

Metabolite Markers for Analytical Toxicology Research

Due to extensive metabolism, the parent compound 4-BMC may be present in very low concentrations in biological samples, making its detection challenging. researchgate.netresearchgate.net Therefore, identifying specific and abundant metabolites is essential for reliably documenting consumption in clinical and forensic toxicology. nih.gov

Research has focused on identifying unique metabolite markers that can serve as definitive proof of 4-BMC intake. researchgate.net From the ten metabolites identified in human hepatocyte incubations, several have potential as toxicological markers. nih.gov The study of related cathinones like 4-CMC has shown that metabolites resulting from a combination of metabolic steps, such as β-ketoreduction, oxidative deamination, and O-glucuronidation, can be predominant in urine. nih.gov Such complex metabolites, particularly glucuronide conjugates, are often more suitable as biomarkers than the parent drug. nih.gov The comprehensive screening for these metabolites, including both Phase I and Phase II products, is recommended to avoid false-negative results in toxicological analyses. nih.govresearchgate.net

Table of Identified this compound Metabolites (based on Berardinelli et al., 2024)

| Metabolite ID | Observed Biotransformation | Phase |

| M1 | Ketoreduction | I |

| M2 | N-demethylation | I |

| M3 | Dihydroxylation | I |

| M4 | N-demethylation + Ketoreduction | I |

| M5 | Hydroxylation + Ketoreduction | I |

| M6 | N-demethylation + Hydroxylation | I |

| M7 | Carboxylation | I |

| M8 | Glucuronidation of Ketoreduced Metabolite | II |

| M9 | Glucuronidation of Hydroxylated/Ketoreduced Metabolite | II |

| M10 | Glucuronidation of N-demethylated/Ketoreduced Metabolite | II |

Advanced Analytical Methodologies for 4 Bromomethcathinone Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool in the analysis of 4-BMC, providing the necessary separation from other compounds that may be present in a sample. researchgate.net Coupled with various detectors, these techniques allow for both qualitative and quantitative analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) are powerful techniques for the analysis of 4-BMC. euseme.eu These methods offer high sensitivity and selectivity, making them suitable for identifying and quantifying the compound in complex matrices like biological fluids. unodc.org

In LC-HRMS analysis, 4-BMC has been observed to elute at a specific retention time, with a protonated molecule [M+H]+ at an m/z of 242.0173. researchgate.net The fragmentation pattern of 4-BMC is similar to other cathinones like 3-CMC and 4-CMC, though it shows a relatively low intensity of the fragment produced by water loss (m/z 224.0067). researchgate.net A key distinguishing feature in its mass spectrum is the characteristic bromine isotope pattern.

Recent studies have utilized LC-HRMS to investigate the human metabolism of 4-BMC. researchgate.netnih.gov In one such study, ten metabolites of 4-BMC were identified after incubation with human hepatocytes. researchgate.netnih.gov The primary metabolic reactions observed were ketoreduction and N-demethylation. researchgate.netnih.gov This detailed metabolic profiling is crucial for documenting consumption in forensic toxicology cases. nih.gov

Table 1: LC-HRMS Data for 4-Bromomethcathinone

| Parameter | Value | Reference |

|---|---|---|

| Protonated Molecule [M+H]+ (m/z) | 242.0173 | researchgate.net |

| Retention Time (min) | 10.02 | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of synthetic cathinones, including 4-BMC. unodc.orgresearchgate.net This technique is particularly valuable in forensic laboratories for both qualitative and quantitative analysis of seized materials. unodc.org

For GC-MS analysis, 4-BMC can be derivatized to improve its chromatographic properties. researchgate.net One validated method for the simultaneous quantification of 4-BMC and other synthetic cathinones in human blood involves derivatization with trifluoroacetic anhydride (B1165640) (TFA). researchgate.net The method demonstrated linearity in the range of 5-1,000 ng/mL with a limit of quantification (LOQ) of 5 ng/mL. researchgate.net The extraction efficiency for 4-BMC using this method was reported to be 74.9%. researchgate.net

The mass spectrum of 4-BMC obtained by GC-MS shows a characteristic bromine isotope pattern, which aids in its identification. nih.gov The retention time for 4-BMC in a specific GC-MS method was reported as 7.584 minutes. swgdrug.org

Table 2: GC-MS Method Parameters for this compound Analysis in Blood

| Parameter | Value | Reference |

|---|---|---|

| Derivatizing Agent | Trifluoroacetic anhydride (TFA) | researchgate.net |

| Calibration Range (ng/mL) | 5-1,000 | researchgate.net |

| Limit of Quantification (LOQ) (ng/mL) | 5 | researchgate.net |

| Extraction Efficiency | 74.9% | researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is another key technique used in the analysis of 4-BMC. researchgate.net It is often used for purity assessment and can be coupled with UV detection. HPLC methods provide a reliable means for the screening and chiral separation of new psychoactive substances. researchgate.net

For assessing the purity of 4-BMC hydrochloride, HPLC with UV detection at a wavelength of 254 nm can be employed to achieve a purity level of over 98%. To ensure consistency in retention times, it is important to standardize the mobile phase composition (e.g., 70:30 acetonitrile (B52724)/ammonium acetate (B1210297) buffer, pH 4.5) and column temperature (25°C).

Chiral Analytical Methods for Enantiomeric Resolution

Since this compound is a chiral molecule, possessing one stereogenic center, its enantiomers may exhibit different pharmacological and toxicological properties. researchgate.netuaeu.ac.ae Therefore, the separation and analysis of individual enantiomers, known as enantiomeric resolution, is of significant interest in research. researchgate.net

Various powerful separation techniques are employed for the enantioseparation of synthetic cathinones, including HPLC, gas chromatography (GC), and capillary electrophoresis (CE). researchgate.netresearchgate.net The most commonly reported technique for this purpose is liquid chromatography using chiral stationary phases (CSPs). researchgate.net

For GC-based chiral separation, an indirect approach is often used. This involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a standard achiral GC column. gla.ac.uknih.gov (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC) is a known CDA used for the chiral separation of phenylalkylamines. nih.gov Another approach involves using chiral selectors as additives in the background electrolyte in capillary electrophoresis. theanalyticalscientist.com

The development of these chiral separation methods is crucial for obtaining pure enantiomers to study their individual biological effects. researchgate.net

Application in Forensic and Research Laboratory Settings

The analytical methodologies for this compound find critical applications in both forensic investigations and research laboratories. bertin-bioreagent.com In forensic science, these techniques are essential for identifying and quantifying 4-BMC in seized materials and biological samples from clinical or postmortem cases. bertin-bioreagent.comnih.gov The detection of 4-BMC and its metabolites can provide definitive evidence of consumption. researchgate.netnih.gov For instance, this compound has been identified in capsules seized by law enforcement. bertin-bioreagent.comcaymanchem.com

Certified reference materials of this compound are crucial for these applications, serving as standards for instrument calibration and method validation to ensure the accuracy of analytical results. These standards are suitable for a variety of GC/MS and LC/MS applications, including clinical toxicology testing and urine drug testing.

In research settings, these analytical methods are used to study the metabolic pathways of 4-BMC, as demonstrated by the identification of its human metabolites using LC-HRMS. researchgate.netnih.gov Furthermore, chiral analytical methods are employed to separate and characterize the enantiomers of 4-BMC, allowing for the investigation of their distinct pharmacological and toxicological profiles. researchgate.net This research is vital for understanding the full spectrum of effects associated with this synthetic cathinone (B1664624).

Preclinical Behavioral Pharmacology of 4 Bromomethcathinone in Animal Models

Assessment of Locomotor Activity

The psychostimulant properties of synthetic cathinones are frequently evaluated in animal models by measuring changes in spontaneous locomotor activity. For many cathinone (B1664624) derivatives, administration leads to a dose-dependent increase in locomotion, an effect primarily linked to their ability to increase dopamine (B1211576) levels in brain regions associated with motor control. However, studies on 4-bromomethcathinone (4-BMC), also known as brephedrone, reveal a notable exception to this general trend.

In a locomotor activity assay conducted in rats, this compound was found to be inactive at doses of 7.5 and 10 mg/kg. nih.govresearchgate.net This lack of effect stood in stark contrast to its isomer, 3-bromomethcathinone, which produced significant hyperlocomotion at the same doses, comparable to the parent compound methcathinone (B1676376). nih.govresearchgate.net Further research has corroborated the observation that 4-BMC does not stimulate locomotor activity in rats. shulginresearch.net This finding is significant because it differentiates 4-BMC from many other centrally active cathinones, including mephedrone (B570743), methylone, and MDPV, which are known to be potent locomotor stimulants. nih.gov

The table below summarizes the findings on the locomotor effects of this compound in comparison to related compounds.

| Compound | Animal Model | Locomotor Effect | Citation |

| This compound (4-BMC) | Rat | Inactive | nih.govresearchgate.net |

| 3-Bromomethcathinone | Rat | Hyperlocomotion | nih.govresearchgate.net |

| Methcathinone | Rat | Hyperlocomotion | nih.govresearchgate.net |

| 4-Trifluoromethylmethcathinone | Rat | Inactive | nih.gov |

Drug Discrimination Paradigms

Drug discrimination is a highly specific behavioral paradigm used in animals to predict the subjective effects a substance might have in humans. In these studies, animals are trained to recognize the interoceptive cues of a specific drug (e.g., cocaine or methamphetamine) and distinguish them from a saline injection. If an animal trained on a known stimulant responds as if it received that stimulant after being given a novel compound, the new compound is said to "substitute" for the training drug, suggesting a similar mechanism of action and potential for abuse. regulations.gov

A review of the available scientific literature indicates a lack of specific studies evaluating this compound in drug discrimination paradigms. While numerous other synthetic cathinones, such as 4-methylethcathinone (4-MEC) and 3-fluoromethcathinone (B604977) (3-FMC), have been tested and shown to fully substitute for the discriminative stimulus effects of cocaine and methamphetamine, similar data for 4-BMC is not present in the reviewed literature. nih.govresearchgate.net This absence of data means that the potential for 4-BMC to produce subjective effects similar to common psychostimulants like cocaine or methamphetamine has not been behaviorally characterized through this specific and predictive model.

The table below highlights the status of drug discrimination data for this compound relative to other synthetic cathinones.

| Compound | Substitution for Cocaine | Substitution for Methamphetamine | Citation |

| This compound (4-BMC) | Data Not Available | Data Not Available | N/A |

| 4-Methylethcathinone (4-MEC) | Full Substitution | Full Substitution | nih.gov |

| 3-Fluoromethcathinone (3-FMC) | Full Substitution | Full Substitution | nih.gov |

| Pentedrone | Full Substitution | Full Substitution | nih.gov |

| Pentylone | Full Substitution | Full Substitution | nih.gov |

Correlation of In Vitro Pharmacological Data with In Vivo Behavioral Outcomes

The behavioral effects of a psychoactive substance are a direct consequence of its interaction with neurochemical targets. The correlation between in vitro pharmacological data (i.e., how a drug interacts with transporters and receptors in a laboratory setting) and in vivo behavioral outcomes provides crucial insight into its mechanism of action.

In vitro studies have determined that this compound is a substrate for the monoamine transporters, meaning it causes the release of dopamine (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE). nih.gov Specifically, research shows that substitution on the phenyl ring of the methcathinone structure at the 4-position (para-position), as seen in 4-BMC, tends to decrease potency at the dopamine transporter (DAT) and norepinephrine transporter (NET) while increasing potency at the serotonin transporter (SERT) when compared to the unsubstituted parent compound. shulginresearch.net This profile suggests that 4-BMC may have a more pronounced serotonergic effect relative to its dopaminergic action. nih.gov

This in vitro profile is partially confirmed by in vivo microdialysis studies in rats, which demonstrated that this compound administration leads to increases in extracellular levels of both dopamine and serotonin in the nucleus accumbens, a key brain region for reward and motivation. nih.gov

However, a notable discrepancy arises when correlating these neurochemical findings with the observed behavioral outcomes. Despite its demonstrated ability to release dopamine—the primary mechanism behind the locomotor-activating effects of psychostimulants—4-BMC is inactive as a locomotor stimulant. nih.govresearchgate.netshulginresearch.net This contrasts sharply with many other cathinones where dopamine release capability strongly predicts locomotor stimulation. nih.gov This suggests that the simultaneous and potent release of serotonin may counteract or mask the motor-stimulant effects typically associated with increased dopamine. Compounds that are more selective for SERT over DAT are often associated with reduced stimulant effects and lower abuse potential. nih.govresearchgate.net Therefore, the lack of locomotor activity from 4-BMC, despite its function as a monoamine releaser, is likely attributable to its specific in vitro profile of having higher relative potency at SERT. shulginresearch.netnih.gov

The table below correlates the in vitro and in vivo findings for this compound.

| Pharmacological Parameter | Finding for this compound | Behavioral Outcome Correlation | Citation |

| In Vitro Transporter Activity | Substrate at DAT, SERT, and NET; higher potency at SERT relative to DAT. | Suggests potential for mixed stimulant and empathogenic effects. Higher SERT activity may modulate stimulant effects. | shulginresearch.netnih.gov |

| In Vivo Neurochemistry (Microdialysis) | Increases extracellular dopamine and serotonin in the nucleus accumbens. | Confirms monoamine release in the brain. | nih.gov |

| In Vivo Behavior (Locomotion) | Inactive as a locomotor stimulant. | Discrepant with its known dopamine-releasing action, likely due to potent concurrent serotonin release. | nih.govresearchgate.netshulginresearch.net |

Forensic and Epidemiological Research Contexts of 4 Bromomethcathinone

Trends in Illicit Market Prevalence and Emergence as a New Psychoactive Substance (NPS)

The emergence of 4-bromomethcathinone (4-BMC), also known as brephedrone, is situated within the broader phenomenon of the New Psychoactive Substances (NPS) market that gained momentum in the 2000s. mdpi.com Synthetic cathinones, a major class of NPS, were developed as structural analogues to controlled stimulants like amphetamines and cocaine, often marketed online as 'research chemicals' or 'legal highs' to circumvent existing drug laws. mdpi.comwww.gov.uk The popularity of these substances was initially driven by their widespread availability, low cost, and their legal status at the time. www.gov.uk

Synthetic cathinones are the second-largest class of NPS monitored by the European Union's Early Warning System (EWS). researchgate.net The market is dynamic, with illicit laboratories continuously creating new derivatives to replace those that become subject to legal controls. researchgate.net While "first-generation" cathinones like mephedrone (B570743) became popular around 2008, halogenated derivatives such as 4-BMC appeared later. www.gov.ukresearchgate.net For instance, the related compound 4-chloromethcathinone (4-CMC) was first formally identified on the European drug market in June 2014, indicating the timeframe for the emergence of such para-halogenated cathinones. researchgate.net

Table 1: Timeline of Key Events in the Emergence of Synthetic Cathinones

| Year (approx.) | Event | Significance |

| Early 2000s | Emergence of synthetic cathinones on recreational markets. mdpi.com | Marked the beginning of the NPS phenomenon with substances sold as "legal" alternatives to traditional drugs. |

| 2005 | First synthetic cathinone (B1664624) found on the illicit drug market. doi.org | Official start of the detection and monitoring of this NPS class. |

| c. 2008 | Mephedrone (4-MMC) gains prominence in the UK and Europe. researchgate.net | Represents the peak popularity of "first-generation" synthetic cathinones. |

| June 2014 | First identification of 4-chloromethcathinone (4-CMC) in Europe. researchgate.net | Signals the rise of para-halogenated cathinone derivatives on the illicit market. |

| Recent Years | EUDA conducts risk assessment for this compound (4-BMC). europa.eu | Indicates that 4-BMC has reached a level of prevalence and concern warranting formal evaluation at the EU level. |

Role in Forensic Chemistry Investigations and Seized Material Analysis

In forensic science, this compound plays a dual role: it is both a target of analysis in seized materials and a tool for research. As an analyte, its identification in powders, capsules, or biological samples is crucial for law enforcement investigations and public health monitoring. researchgate.net To facilitate this, this compound hydrochloride is synthesized and used as a certified reference material (CRM) or analytical standard. evitachem.combertin-bioreagent.com These standards are essential for calibrating analytical instruments and validating methods to ensure accurate and reliable identification of the substance in unknown samples. evitachem.com

The identification of 4-BMC and other synthetic cathinones in forensic laboratories relies on sophisticated analytical techniques. The United Nations Office on Drugs and Crime (UNODC) has published manuals detailing recommended methods for the analysis of seized synthetic cathinones, emphasizing the need for validated and reliable procedures. unodc.org

Commonly employed analytical methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard technique for separating and identifying volatile and semi-volatile compounds. unodc.org For 4-BMC, mass spectrometry is particularly effective due to the presence of the bromine atom, which results in a characteristic isotopic pattern (m/z 278/280), aiding in its definitive identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, making it suitable for detecting trace amounts of substances in complex matrices, including biological samples. doi.orgresearchgate.net

Forensic analyses have identified 4-BMC in various forms, most commonly as powders or contained within capsules. evitachem.combertin-bioreagent.com It is sometimes found in combination with other substances, including other synthetic cathinones. regulations.gov The structural similarity among the vast number of synthetic cathinones presents a significant analytical challenge, requiring forensic laboratories to maintain a current library of reference standards and analytical data to differentiate between them. unodc.org

Table 2: Analytical Methods for the Identification of this compound

| Analytical Technique | Purpose | Key Identifier(s) for 4-BMC |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of components in seized powders and other non-biological materials. unodc.org | Characteristic mass spectral data, including a distinctive bromine isotope pattern (m/z 278/280). |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective detection and quantification, particularly in biological matrices like blood and urine. doi.orgresearchgate.net | Specific precursor and product ion transitions unique to the 4-BMC molecule. |

| High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | Quantitative analysis of seized powders. researchgate.net | Retention time and UV-Vis spectrum. |

Legislative and Regulatory Frameworks Affecting Research

The legal status of this compound varies significantly by jurisdiction, a common feature for many NPS. As authorities become aware of new substances, they often move to control them under national drug laws or public health regulations. These legislative actions directly impact the ability of forensic and academic institutions to conduct research, as the acquisition and handling of 4-BMC often require special licensing for controlled substances. bertin-bioreagent.com

In many countries, 4-BMC is controlled under specific legislation naming the compound itself. In others, it falls under broader "generic" or "analogue" laws that regulate entire chemical classes. For example, the UK's Misuse of Drugs Act 1971 includes a generic definition for cathinone derivatives, placing substances like 4-BMC in Class B. www.gov.ukwikipedia.org This approach is intended to be more "future-proof" against the constant emergence of new analogues. www.gov.uk

The international control of substances is coordinated through the United Nations conventions. While some cathinones are listed in the 1971 UN Convention on Psychotropic Substances, the process for international scheduling can be slow, leaving gaps that are filled by national legislation. www.gov.uk The legal framework surrounding 4-BMC and related compounds is therefore a complex and evolving patchwork of international and national regulations that directly influences its availability for legitimate scientific and forensic research.

Table 3: Summary of Legislative Status of this compound in Selected Jurisdictions

| Jurisdiction | Legal Status/Classification | Regulatory Body/Act (if specified) |

| Brazil | Class F2 (Prohibited psychotropics) wikipedia.org | N/A |

| China | Controlled substance (as of October 2015) wikipedia.org | N/A |

| Germany | NpSG (Industrial and scientific use only) wikipedia.org | New Psychoactive Substances Act (NpSG) |

| United Kingdom | Class B wikipedia.org | Misuse of Drugs Act 1971 (via generic definition) www.gov.uk |

| United States (Virginia) | Schedule I wikipedia.org | Virginia Drug Control Act |

Q & A

Basic: What experimental protocols are recommended for synthesizing and characterizing 4-Bromomethcathinone (4-BMC) in a research setting?

Answer:

Synthesis of 4-BMC typically involves bromination of methcathinone precursors, followed by purification via recrystallization or column chromatography. Characterization requires:

- Nuclear Magnetic Resonance (NMR): Analyze H and C spectra to confirm bromine substitution at the 4-position .

- Mass Spectrometry (GC-MS/LC-MS): Validate molecular weight (CHBrNO) and fragmentation patterns .

- Purity Assessment: Use HPLC with UV detection (λ = 254 nm) and report retention times.

Safety: Follow protocols for handling brominated compounds, including fume hood use, PPE (gloves, lab coat), and emergency eyewash stations .

Basic: How can researchers distinguish 4-BMC from structurally similar cathinone analogs (e.g., 4-CMC) analytically?

Answer:

- Chromatographic Differentiation: Use GC-MS with a polar column (e.g., DB-5MS) to separate 4-BMC (retention time ~12.3 min) from 4-CMC (~11.8 min) based on halogen mass differences .

- Spectroscopic Signatures: Compare NMR chemical shifts; bromine’s deshielding effect shifts aromatic protons downfield (~7.8 ppm for 4-BMC vs. 7.5 ppm for 4-CMC) .

- Regulatory References: Cross-check against DEA Schedule I listings to confirm legal status .

Basic: What safety protocols are critical when handling 4-BMC in laboratory settings?

Answer:

- Exposure Mitigation: Use fume hoods for synthesis, nitrile gloves, and chemical-resistant aprons.

- First Aid: For skin contact, wash with soap/water for 15+ minutes; for eye exposure, irrigate for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal: Neutralize brominated waste with sodium bicarbonate before disposal in designated hazardous containers .

Advanced: What are the metabolic pathways of 4-BMC in in vitro models, and how do they compare to other cathinones?

Answer:

- Hepatic Metabolism: Incubate 4-BMC with human liver microsomes (HLMs) and analyze metabolites via LC-HRMS. Key pathways include N-demethylation and β-keto reduction.

- Comparative Studies: Contrast with 4-CMC metabolism; bromine’s electron-withdrawing effect slows demethylation rates by ~20% compared to chlorine .

- Enzyme Inhibition: Use CYP450 isoform-specific inhibitors (e.g., quinidine for CYP2D6) to identify primary metabolic enzymes .

Advanced: How do receptor binding affinities of 4-BMC at monoamine transporters (DAT, SERT, NET) compare to other synthetic cathinones?

Answer:

- Radioligand Assays: Perform competitive binding assays using H-labeled substrates in transfected HEK cells. 4-BMC shows higher DAT affinity (IC = 120 nM) than SERT (IC = 1.2 µM), suggesting stimulant-like effects .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with transmembrane domains of DAT .

Advanced: How should researchers address contradictions in reported pharmacological data for 4-BMC (e.g., conflicting potency values)?

Answer:

- Methodological Audit: Compare experimental conditions (e.g., cell lines, buffer pH, incubation times) across studies. For example, potency variations may arise from differences in HEK vs. CHO cell models .

- Standardization: Adopt WHO guidelines for in vitro assays, including internal controls (e.g., cocaine as a DAT reference) .

- Meta-Analysis: Use PRISMA frameworks to synthesize data and identify outliers due to unvalidated analytical methods .

Regulatory: What legal and ethical considerations apply to storing/sharing 4-BMC research data under GDPR and U.S. regulations?

Answer:

- Data Anonymization: Remove identifiers from human subject data (e.g., urine samples) before sharing. Use pseudonymization tools like OpenSAFELY .

- Compliance: For U.S. researchers, adhere to DEA Schedule I controls (registration, secure storage) and IRB approvals for animal/human studies .

Advanced: What stability challenges arise in long-term storage of 4-BMC, and how can they be mitigated?

Answer:

- Degradation Analysis: Store 4-BMC in amber vials at -20°C under argon. Monitor decomposition via monthly LC-MS; bromine loss (~5% over 6 months) is a key degradation pathway .

- Stabilizers: Add antioxidants (e.g., BHT) to ethanol stock solutions to prolong shelf life .

Methodological: How can researchers identify gaps in the current literature on 4-BMC’s neurotoxicological effects?

Answer:

- Systematic Review: Use PubMed/Scopus keywords (“this compound,” “neurotoxicity,” “ROS”) and filter for studies post-2015.

- Cohort Analysis: Note that 90% of studies focus on acute effects; prioritize chronic exposure models in zebrafish or rodents .

Advanced: What computational approaches predict 4-BMC’s physicochemical properties (e.g., logP, pKa)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.